3-(2,4-Difluorophenyl)-2,6-difluoroaniline
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Overview
Description
3-(2,4-Difluorophenyl)-2,6-difluoroaniline is an aromatic amine compound characterized by the presence of multiple fluorine atoms on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-2,6-difluoroaniline typically involves the introduction of fluorine atoms onto aniline derivatives. One common method includes the reaction of 2,4-difluoroaniline with a fluorinating agent under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced technologies to ensure efficiency and safety. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-2,6-difluoroaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzene derivatives, while reduction can produce amine derivatives with altered fluorine content .
Scientific Research Applications
3-(2,4-Difluorophenyl)-2,6-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2,4-Difluorophenyl)-2,6-difluoroaniline exerts its effects involves interactions with specific molecular targets. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. This can lead to the modulation of biochemical pathways, resulting in desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide
Uniqueness
3-(2,4-Difluorophenyl)-2,6-difluoroaniline is unique due to its specific substitution pattern, which can result in distinct chemical and physical properties compared to other fluorinated aniline derivatives. This uniqueness can be leveraged in designing compounds with tailored reactivity and functionality for various applications .
Properties
Molecular Formula |
C12H7F4N |
---|---|
Molecular Weight |
241.18 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-2,6-difluoroaniline |
InChI |
InChI=1S/C12H7F4N/c13-6-1-2-7(10(15)5-6)8-3-4-9(14)12(17)11(8)16/h1-5H,17H2 |
InChI Key |
UPKGTOKKXGAQLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C(=C(C=C2)F)N)F |
Origin of Product |
United States |
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